l-Bicuculline (methobromide)
Description
Historical Context and Significance in Neuropharmacology
The story of l-Bicuculline (methobromide) is intrinsically linked to its parent compound, bicuculline (B1666979). Bicuculline, a phthalide-isoquinoline alkaloid, was first isolated from plant extracts in 1932. wikipedia.org However, its profound significance in neuropharmacology was not realized until 1970, when a landmark study published in Nature demonstrated its potent and selective antagonistic action against GABA. nih.gov This discovery was a watershed moment, providing the first strong pharmacological evidence that GABA was indeed a major inhibitory neurotransmitter in the mammalian CNS. nih.gov
Prior to this, the role of GABA was debated, but the ability of bicuculline to selectively block GABA-induced inhibition, without affecting the inhibition produced by glycine (B1666218), solidified GABA's status as a key neurotransmitter. nih.gov This breakthrough led to the classification of GABA receptors, with the bicuculline-sensitive, ionotropic receptors being designated as GABA-A receptors. nih.govnews-medical.net The subsequent development of quaternary salt derivatives, such as the methobromide form, addressed practical research challenges by offering enhanced water solubility and stability compared to the bicuculline free base. rndsystems.comtocris.com This modification allowed for more reliable and widespread use in aqueous physiological solutions for in vitro experiments. pubcompare.aitocris.com The introduction of these salts was also central to the differentiation of GABA receptor subtypes; the observation that certain GABA effects were not blocked by bicuculline methobromide was instrumental in the discovery and characterization of the metabotropic GABA-B receptor. news-medical.netshu.ac.uk
Evolution as a Research Tool in Central Nervous System Studies
l-Bicuculline (methobromide) rapidly became a standard tool in neuropharmacology laboratories worldwide. Its primary application is the functional blockade of GABA-A receptor-mediated inhibitory synaptic transmission. pubcompare.ai This allows researchers to isolate and study excitatory synaptic events, particularly those mediated by glutamate (B1630785) receptors, which are often masked by powerful GABAergic inhibition. hellobio.comwikipedia.org This approach is fundamental in studies of synaptic plasticity, such as long-term potentiation (LTP), where precise control over inhibitory circuits is necessary.
The compound's ability to disinhibit neuronal circuits and induce epileptiform activity in vitro has made it a cornerstone of epilepsy research. wikipedia.orgmedchemexpress.com By applying l-Bicuculline (methobromide) to brain slices, typically from the hippocampus or cortex, scientists can create reliable models of seizures to investigate the underlying mechanisms of seizure generation and to screen potential anticonvulsant therapies. ontosight.aiwikipedia.org
Over time, research has revealed a more complex pharmacological profile for l-Bicuculline (methobromide) and other quaternary salts of bicuculline. Studies have shown that in addition to their primary action on GABA-A receptors, they can also block small-conductance calcium-activated potassium channels (SK channels). nih.govmedchemexpress.commedchemexpress.com This secondary action can influence neuronal firing patterns and afterhyperpolarizations, independent of GABAergic signaling. medchemexpress.comphysiology.org This discovery has added a layer of nuance to its use, requiring researchers to carefully consider potential non-GABAergic effects in the interpretation of their results and often necessitating the use of multiple, mechanistically distinct antagonists to confirm findings. physiology.org
Distinguishing l-Bicuculline (Methobromide) from Related Compounds
The precise effects of l-Bicuculline (methobromide) are best understood in comparison to other related neuropharmacological agents. Its identity as a quaternary ammonium (B1175870) salt of (+)-bicuculline grants it specific physical and pharmacological properties that distinguish it from its parent compound and other GABA receptor modulators.
Key distinctions include:
l-Bicuculline (methobromide) vs. (+)-Bicuculline (free base): The primary difference is physicochemical. The methobromide salt is significantly more soluble in water, making it ideal for most electrophysiological and in vitro assays. rndsystems.comtocris.com The free base form is poorly water-soluble and typically requires solvents like DMSO. rndsystems.com Furthermore, some research suggests the quaternary structure, common to the methobromide, methiodide, and methochloride salts, is crucial for the compound's secondary activity as a blocker of SK channels. nih.govphysiology.org
l-Bicuculline (methobromide) vs. Other GABA-A Antagonists: While several compounds block GABA-A receptors, they do so via different mechanisms. l-Bicuculline (methobromide) is a competitive antagonist , meaning it binds directly to the GABA recognition site on the receptor, preventing GABA itself from binding and activating the channel. hellobio.comnih.gov In contrast, Picrotoxin (B1677862) is a non-competitive antagonist that acts as a channel blocker, physically occluding the chloride ion pore rather than the agonist binding site. nih.govGabazine (SR 95531) is another competitive antagonist, but it can exhibit different affinities for various GABA-A receptor subunit combinations compared to bicuculline, making it a useful complementary tool. hellobio.comnih.gov
l-Bicuculline (methobromide) vs. GABA-B Receptor Ligands: The distinction here is one of receptor class. l-Bicuculline (methobromide) is selective for the ionotropic GABA-A receptors. news-medical.net It does not block the metabotropic (G-protein coupled) GABA-B receptors. nih.govnews-medical.net This selectivity was historically critical; the GABA-B receptor agonist Baclofen produces inhibitory effects that are insensitive to bicuculline, which was the key observation that led to the definition of the GABA-B receptor as a separate pharmacological entity. news-medical.net
The following table provides a comparative overview of these compounds:
| Compound | Primary Target(s) | Mechanism of Action | Key Distinguishing Feature |
| l-Bicuculline (methobromide) | GABA-A Receptors, SK Channels hellobio.commedchemexpress.com | Competitive antagonist at the GABA binding site hellobio.com | Water-soluble quaternary salt of bicuculline. tocris.com |
| (+)-Bicuculline (free base) | GABA-A Receptors wikipedia.org | Competitive antagonist at the GABA binding site wikipedia.org | Poorly soluble in water; requires organic solvents like DMSO. rndsystems.com |
| Picrotoxin | GABA-A and Glycine Receptors nih.gov | Non-competitive channel blocker (pore blocker) nih.gov | Binds inside the ion channel, not at the GABA binding site. nih.gov |
| Gabazine (SR 95531) | GABA-A Receptors hellobio.com | Competitive antagonist at the GABA binding site hellobio.com | Shows different selectivity for GABA-A receptor subtypes than bicuculline. nih.gov |
| Baclofen | GABA-B Receptors news-medical.net | Agonist for G-protein coupled GABA-B receptors news-medical.net | Its effects are not blocked by bicuculline, defining the GABA-B class. news-medical.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H20NO6+ |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(6S)-6-[(5R)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C21H20NO6/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3/q+1/t18-,19+/m1/s1 |
InChI Key |
WDIQXKYUSINZME-MOPGFXCFSA-N |
Isomeric SMILES |
C[N+]1(CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C |
Canonical SMILES |
C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interactions of L Bicuculline Methobromide
Primary Mechanism of Action: Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Antagonism
The principal pharmacological action of l-Bicuculline (methobromide) is its antagonism of GABA-A receptors. wikipedia.org This interaction is central to its effects on neuronal excitability and is a key reason for its extensive use in experimental models of epilepsy and for isolating excitatory glutamatergic neurotransmission. wikipedia.orghellobio.com
Competitive Binding at the GABA-A Receptor Site
l-Bicuculline (methobromide) acts as a competitive antagonist at the GABA-A receptor. hellobio.comhellobio.com This means it directly competes with the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), for the same binding site on the receptor complex. hellobio.com By occupying this site, l-Bicuculline (methobromide) prevents GABA from binding and activating the receptor. hellobio.comhellobio.com Research has shown that this compound displaces GABA from its agonist binding site, thereby preventing receptor activation. hellobio.com Studies on recombinant human α1β2γ2L GABA-A receptors expressed in Xenopus oocytes have demonstrated that l-Bicuculline (methobromide) shifts the dose-response curves of GABA to the right, a characteristic feature of competitive antagonism, without reducing the maximum response to GABA. medchemexpress.com It has been noted that while it is a competitive antagonist, it may also act as a negative allosteric inhibitor of channel opening. hellobio.comhellobio.com
Modulation of Chloride Ion Conductance
GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, primarily conduct chloride ions (Cl-) across the neuronal membrane. wikipedia.orgnih.gov This influx of negatively charged chloride ions typically leads to hyperpolarization or stabilization of the membrane potential, resulting in an inhibitory effect on neuronal firing. By competitively blocking the GABA binding site, l-Bicuculline (methobromide) prevents the GABA-induced opening of the chloride ion channel. nih.gov This blockade of chloride conductance negates the inhibitory effect of GABA, leading to a state of disinhibition and increased neuronal excitability. nih.gov The antagonistic action of l-Bicuculline (methobromide) on GABA-A receptor-mediated chloride currents is a fundamental aspect of its pro-convulsant activity. nih.gov
Pharmacological Specificity and Selectivity Studies
l-Bicuculline (methobromide) is considered a selective antagonist for GABA-A receptors. medchemexpress.com Its selectivity is a key feature that allows researchers to specifically probe the function of GABA-A receptor-mediated inhibitory neurotransmission. hellobio.com However, it is important to note that while it is highly selective for GABA-A receptors over GABA-B receptors, it has been reported to have actions at other sites, particularly at higher concentrations. hellobio.comnih.gov For instance, it has been observed to have activity at nicotinic acetylcholine (B1216132) receptors and acetylcholinesterase. hellobio.com The methobromide salt form is noted to be more water-soluble and stable than the free base form of bicuculline (B1666979).
| Receptor/Channel | Action of l-Bicuculline (methobromide) | Functional Consequence |
| GABA-A Receptor | Competitive Antagonist | Blocks GABA-mediated inhibition, increases neuronal excitability |
| Nicotinic Acetylcholine Receptor | Reported activity | Can influence cholinergic signaling |
| Acetylcholinesterase | Reported activity | Potential to modulate acetylcholine breakdown |
Non-GABAergic Actions of l-Bicuculline (Methobromide)
Direct Blockade of Calcium-Activated Potassium (SK) Channels
A prominent non-GABAergic action of l-Bicuculline (methobromide) is its ability to directly block small-conductance calcium-activated potassium (SK) channels. physiology.orgnih.gov This effect has been demonstrated in various neuronal populations, including those in the thalamus. physiology.orgnih.gov Studies have shown that l-Bicuculline (methobromide) can potently block both apamin-sensitive (SK2) and apamin-insensitive (SK1) SK channel currents. medchemexpress.comnih.gov The blockade of SK channels is direct and does not appear to be mediated by an indirect mechanism involving the release of another neurotransmitter. physiology.orgnih.gov This direct channel-blocking action is an important consideration when using l-Bicuculline (methobromide) in experimental paradigms, as it can influence neuronal firing patterns independently of its effects on GABAergic inhibition. physiology.orgnih.gov
Inhibition of Neuronal Afterhyperpolarizations (AHPs)
The blockade of SK channels by l-Bicuculline (methobromide) has a direct functional consequence on neuronal excitability: the inhibition of afterhyperpolarizations (AHPs). physiology.orgtargetmol.com AHPs are prolonged periods of hyperpolarization that follow action potentials and are mediated by the activation of potassium channels, including SK channels. physiology.orgnih.gov By blocking SK channels, l-Bicuculline (methobromide) reduces the magnitude and duration of AHPs. physiology.orgnih.gov This reduction in afterhyperpolarization leads to an increase in neuronal excitability and can promote burst firing of neurons. physiology.org For example, in thalamic reticular nucleus neurons, l-Bicuculline (methobromide) has been shown to enhance low-threshold calcium spike bursts by blocking the underlying AHP. physiology.orgnih.gov This effect is mimicked by apamin, a known SK channel blocker. physiology.orgnih.gov
| Channel/Potential | Action of l-Bicuculline (methobromide) | Consequence on Neuronal Firing |
| SK Channels (SK1 & SK2) | Direct Blockade | Reduced potassium efflux |
| Afterhyperpolarizations (AHPs) | Inhibition | Increased neuronal excitability and burst firing |
Implications for Interpreting Electrophysiological Findings
The use of l-Bicuculline and its quaternary derivatives, such as the methobromide salt, in electrophysiological studies requires careful interpretation due to their effects beyond the targeted GABAA receptors. While widely used to isolate glutamatergic receptor function by blocking GABAergic inhibition, these compounds have been shown to exert "off-target" effects that can confound experimental results wikipedia.orghellobio.comphysiology.org. Specifically, bicuculline methiodide, methobromide, and methochloride (collectively referred to as bicuculline-M) have been demonstrated to directly block small conductance calcium-activated potassium channels (SK channels) physiology.org. This action is significant as it can lead to an enhancement of neuronal excitability independent of GABAA receptor antagonism physiology.org.
For instance, in thalamic reticular nucleus (RTN) neurons, bicuculline-M enhances the low-threshold calcium spike burst, an effect not replicated by the GABAA antagonist picrotoxin (B1677862) physiology.org. This enhancement is due to the blockade of the current underlying the afterhyperpolarization (AHP) that follows the spike burst physiology.org. This direct channel-blocking effect means that phenomena observed following bicuculline-M application, such as increased burst firing, cannot be attributed solely to the disinhibition of the GABAergic network physiology.org.
Furthermore, studies on neurons from the medial preoptic nucleus (MPN) have shown that bicuculline methiodide reversibly blocks a Ca2+-dependent K+ current, which contributes to setting the resting membrane potential and controlling spontaneous firing frequency nih.gov. This blockade can induce a positive shift in the resting potential of neurons nih.gov. The interpretation of bicuculline's effects is also complicated by findings that its antagonism at the GABAA receptor may not be purely competitive under all circumstances. It can act as an allosteric inhibitor of channel opening, and in certain mutated receptors, it has even been observed to potentiate responses to other agents like alphaxalone nih.gov. These non-GABAergic actions are critical considerations, and researchers have suggested that picrotoxin or bicuculline-free base may be more suitable for assessing GABAergic network interactions without the confounding blockade of SK channels physiology.org.
| Key Implication | Affected Current/Channel | Observed Effect | Reference |
| Confounding of Disinhibition Effects | Small Conductance Ca2+-activated K+ (SK) Channels | Direct blockade, leading to enhanced neuronal excitability and burst firing independent of GABAA antagonism. | physiology.org |
| Alteration of Intrinsic Properties | Ca2+-dependent K+ Current | Reversible blockade, causing a positive shift in resting membrane potential and altering spontaneous firing rates. | nih.gov |
| Complex Antagonism Mechanism | GABAA Receptor Channel | Can act as an allosteric inhibitor, not purely a competitive antagonist for the GABA binding site. | nih.gov |
Interactions with Other Neurotransmitter Systems and Ion Channels
Modulation of Excitatory Amino Acid Receptors (e.g., NMDA Receptors)
l-Bicuculline and its derivatives can modulate the activity of excitatory amino acid systems, particularly those involving the N-methyl-D-aspartate (NMDA) receptor. While primarily a GABAA antagonist, evidence suggests a complex interplay. At higher concentrations (e.g., 50 μM), bicuculline has been shown to exert an antagonistic effect on NMDA receptors, as observed by the inhibition of NMDA-evoked dopamine (B1211576) release in the rat striatum nih.gov. This suggests that at concentrations sometimes used in in-vitro seizure models, some of the observed effects may be partially due to the modulation of NMDA receptor activity nih.gov.
Conversely, in other systems, bicuculline can potentiate NMDA receptor-mediated responses. Direct application of bicuculline methiodide to noradrenergic neurons in the locus coeruleus was found to enhance their sensory responsiveness by unmasking a previously latent NMDA receptor-mediated component of the synaptic response nih.gov. This effect was not mimicked by other GABAA antagonists like picrotoxin, suggesting a specific action of the bicuculline molecule nih.gov. This potentiation may reflect a mechanism where interactions between the GABAergic and excitatory amino acid systems can powerfully modulate signal transmission in the brain nih.gov. The convulsant effects of bicuculline are also linked to the excitatory amino acid system, as NMDA receptor antagonists like MK-801 and CPP can protect against seizures induced by systemic administration of bicuculline medchemexpress.commedchemexpress.cn.
| Study Focus | Bicuculline Derivative | Concentration/Context | Observed Effect on NMDA System | Reference |
| Dopamine Release | Bicuculline | 50 μM | Antagonistic activity on NMDA receptors in the rat striatum. | nih.gov |
| Sensory Responsiveness | Bicuculline Methiodide | Direct application to locus coeruleus neurons | Potentiation/unmasking of NMDA receptor-mediated responses. | nih.gov |
| Seizure Induction | Bicuculline | Systemic administration | Seizures can be blocked by pretreatment with NMDA antagonists. | medchemexpress.commedchemexpress.cn |
Influence on Adenosine (B11128) Receptors
Direct interactions between l-bicuculline methobromide and adenosine receptors are not well-documented in the literature. However, a functional link exists between the GABAergic system, which bicuculline targets, and the adenosine neuromodulatory system. Adenosine is recognized as an endogenous anticonvulsant, and its signaling through adenosine receptors can modulate neuronal excitability nih.gov.
Research has shown that the stability of human epileptic GABAA receptors can be altered by adenosine receptor antagonists nih.gov. Specifically, blocking adenosine receptors in tissue from epileptic patients can improve the stability of GABAergic neurotransmission nih.gov. This indicates that the functional state of GABAA receptors, the primary target of bicuculline, is under the modulatory influence of the adenosine system. Therefore, while bicuculline methobromide may not bind directly to adenosine receptors, its pharmacological effects on GABAergic transmission could be influenced by the ambient levels of adenosine and the activation state of adenosine receptors in the tissue being studied.
Effects on Other Ionic Currents (e.g., Low-Threshold Calcium Spikes)
Beyond its primary action on GABAA receptors, l-bicuculline methobromide and related quaternary derivatives directly modulate other key ionic currents that control neuronal firing patterns. A prominent example is their effect on the currents underlying low-threshold calcium spikes (LTS) physiology.org. An LTS is a depolarization mediated by T-type calcium channels that often triggers a high-frequency burst of action potentials wikipedia.org.
In thalamic reticular neurons, bicuculline-M (including methobromide) at concentrations of 5–60 μM was found to enhance the LTS burst physiology.org. This effect is not due to GABAA receptor blockade but results from a direct block of the apamin-sensitive, small conductance Ca2+-activated K+ (SK) channels responsible for the afterhyperpolarization (AHP) that follows the LTS physiology.org. By blocking this hyperpolarizing current, bicuculline-M prolongs the depolarization and increases the number of action potentials fired during the burst physiology.org.
This modulatory action on ionic currents is not limited to thalamic neurons. In neurons of the medial preoptic nucleus, bicuculline methiodide has been identified as a tool to study a Ca2+-dependent K+ current that influences both the resting potential and spontaneous impulse firing nih.gov. The blockade of these various K+ currents by bicuculline derivatives is a critical off-target effect that contributes to their pro-convulsant activity and must be considered when using them to study synaptic inhibition physiology.orgnih.gov.
| Affected Current/Phenomenon | Neuronal Type | Mechanism of Action | Consequence | Reference |
| Low-Threshold Calcium Spike (LTS) | Thalamic Reticular Neurons | Direct block of SK channels responsible for the afterhyperpolarization (AHP). | Enhancement and prolongation of the LTS burst. | physiology.org |
| Ca2+-dependent K+ Current | Medial Preoptic Nucleus Neurons | Reversible blockade of the current. | Affects resting potential and spontaneous firing frequency. | nih.gov |
Applications of L Bicuculline Methobromide in in Vitro Neuroscience Research
Utilisation in Acute Brain Slice Preparations
Acute brain slice preparations are a cornerstone of in vitro neurophysiology, allowing for the study of intact neural circuits in a controlled environment. L-Bicuculline methobromide is frequently applied to these preparations to investigate various aspects of neuronal function.
Induction of Neuronal Hyperexcitability and Epileptiform Activity in Hippocampal Slices
By blocking GABAA receptor-mediated inhibition, l-bicuculline methobromide effectively disinhibits neuronal networks, leading to a state of hyperexcitability that can manifest as epileptiform activity. This is particularly well-studied in hippocampal slices, a brain region highly susceptible to seizure activity.
Application of l-bicuculline methobromide to hippocampal slices induces spontaneous and evoked epileptiform discharges. nih.govnih.gov These discharges are characterized by multiple population spikes and prolonged afterdischarges. nih.gov The induced activity can range from interictal-like bursts to longer, ictal-like events. researchgate.net Research has shown that chronic exposure to bicuculline (B1666979) methiodide, a related salt, can lead to an increase in the expression of gap junction proteins, suggesting a role for this form of intercellular communication in the generation and synchronization of epileptiform activity. nih.gov
Studies have utilized l-bicuculline methobromide to create in vitro models of epilepsy, allowing for the investigation of the underlying mechanisms and the screening of potential anticonvulsant compounds. nih.govphysiology.org For instance, the effects of various alkaloids on bicuculline-induced epileptiform activity have been assessed in rat hippocampal slices. nih.gov
Table 1: Effects of l-Bicuculline Methobromide on Hippocampal Slice Activity
| Parameter | Observation | Reference |
|---|---|---|
| Spontaneous Activity | Increased frequency of epileptiform discharges | nih.gov |
| Evoked Potentials | Multiple population spikes and prolonged afterdischarges | nih.gov |
| Network Behavior | Ictal and interictal-like bursting patterns | researchgate.net |
Investigation of Synaptic Inhibition and Disinhibition Mechanisms
The primary action of l-bicuculline methobromide, the blockade of GABAA receptors, makes it an essential tool for dissecting the roles of synaptic inhibition in neural circuits. By removing or reducing inhibitory postsynaptic potentials (IPSPs), researchers can isolate and study excitatory synaptic events.
In studies of the striatum, l-bicuculline methobromide has been used to block inhibitory collateral communication between medium spiny neurons (MSNs), allowing for the focused investigation of how dopamine (B1211576) receptor activation modulates these connections. jneurosci.org Similarly, in the dorsal horn of the spinal cord, it is used to antagonize GABAA receptors to understand the contribution of tonic GABAergic inhibition to the control of neuronal excitability. nih.gov These experiments often involve comparing the effects of l-bicuculline methobromide with other antagonists to delineate the specific roles of different inhibitory neurotransmitter systems. nih.gov
It is important to note that some research suggests that N-methyl derivatives of bicuculline, including the methobromide salt, can have off-target effects, such as blocking small-conductance calcium-activated potassium (SK) channels, which can also influence neuronal excitability. physiology.orgnih.gov
Studies on Network Oscillations and Synchronization Phenomena
Neural oscillations, or brain waves, are rhythmic patterns of neural activity that are crucial for various cognitive functions. The balance between excitation and inhibition is fundamental to the generation and regulation of these oscillations. By disrupting this balance, l-bicuculline methobromide provides insights into the mechanisms underlying network synchronization.
In neocortical slices, blocking GABAA receptors with bicuculline transforms slow-wave activity into large-amplitude discharges, demonstrating the critical role of inhibition in shaping cortical rhythms. jneurosci.org Further blockade of GABAB receptors can modulate these induced oscillations, highlighting the complex interplay of different inhibitory systems. jneurosci.org The application of l-bicuculline methobromide can induce synchronized oscillatory activity in corticothalamic circuits, allowing for the study of how activity in one brain region can drive rhythmic firing in another. pnas.org These induced oscillations are often dependent on glutamatergic transmission, mediated by AMPA receptors. aston.ac.uk
Analysis of Dendritic Spine Dynamics and Synaptogenesis
Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Their structure and number are highly dynamic and are thought to be a key substrate for learning and memory. L-Bicuculline methobromide-induced neuronal activity can be used to study the molecular and cellular mechanisms that govern spine formation (synaptogenesis) and plasticity.
Studies have shown that increasing neuronal activity with bicuculline can lead to an increase in dendritic spine density in cultured hippocampal neurons. jneurosci.org This effect has been linked to the activation of signaling pathways involving the transcription factor NF-κB. jneurosci.orgnih.gov By using l-bicuculline methobromide to stimulate synaptic activity, researchers can investigate the role of specific proteins in activity-dependent spine growth and maturation. nih.goveneuro.org For example, research has demonstrated that the loss of the protein p65 prevents the bicuculline-induced increase in spine density. jneurosci.org Furthermore, l-bicuculline methobromide has been used in conjunction with glutamate (B1630785) uncaging to study the structural plasticity of individual dendritic spines. eneuro.org
Applications in Dissociated Neuronal Cultures and Engineered Neural Networks
Dissociated neuronal cultures, where neurons are grown on a substrate, and engineered neural networks, where neurons are grown in defined patterns, offer a more simplified system to study fundamental properties of neurons and synapses.
Assessment of Neuronal Firing Patterns and Bursting Activity
In dissociated cultures, neurons spontaneously form synaptic connections and develop network activity. L-Bicuculline methobromide is used to modulate this activity and study the intrinsic firing properties of neurons and the emergent properties of the network.
Application of bicuculline to cultured motoneurons can transform irregular spontaneous firing into rhythmic bursting activity, mimicking patterns observed in the developing spinal cord. cdnsciencepub.com In hippocampal neuronal cultures, bicuculline methiodide has been shown to increase spontaneous spike and burst rates, though the effect can vary between different populations of neurons within the same culture, potentially reflecting different developmental stages. nih.gov In dissociated cortical cultures, blocking inhibition with bicuculline leads to synchronized calcium oscillations and network-wide bursting, which can be used to study homeostatic plasticity mechanisms that stabilize network activity. nj.govbiorxiv.orgbiorxiv.org
Table 2: Investigated Compounds
| Compound Name |
|---|
| l-Bicuculline (methobromide) |
| γ-aminobutyric acid (GABA) |
| Bicuculline methiodide |
| Glutamate |
| AMPA |
| NF-κB |
| p65 |
| Dopamine |
| Strychnine |
| Kainic acid |
| Carbachol |
| Tetrodotoxin |
| Kynurenic acid |
| Glycine (B1666218) |
| APV (2-amino-5-phosphonovaleric acid) |
| CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) |
| E2 (17β-estradiol) |
| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) |
| Quinpirole |
| THIP (Gaboxadol) |
| Etomidate |
| Flumazenil |
| Diazepam |
| Anandamide |
| Apamin |
| Picrotoxin (B1677862) |
| 6-benzoylheteratisine |
| Aconitine |
| Lappaconitine |
| Muscimol |
| Oleanolic acid |
| Carbenoxolone |
| CPP (3-((R)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid) |
| 4-aminopyridine (4-AP) |
Investigation of Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation)
L-Bicuculline (methobromide), a water-soluble derivative of the potent GABA-A receptor antagonist bicuculline, is an indispensable tool in the in vitro study of synaptic plasticity, particularly long-term potentiation (LTP). tocris.com LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular model for learning and memory. nih.gov The induction of LTP at many excitatory synapses is opposed by powerful inhibitory circuits mediated by GABA-A receptors. By selectively blocking these receptors, l-bicuculline (methobromide) disinhibits the postsynaptic neuron, facilitating the depolarization required to induce LTP.
In neuroscience research, particularly in studies using brain slices, l-bicuculline (methobromide) is routinely added to the artificial cerebrospinal fluid (aCSF) to reduce or eliminate inhibitory postsynaptic potentials (IPSPs), thereby isolating and enhancing excitatory postsynaptic potentials (EPSPs). nih.govhellobio.com This pharmacological isolation is crucial for reliably inducing and studying LTP at various synaptic pathways, such as the Schaffer collateral-CA1 and mossy fiber-CA3 synapses in the hippocampus. jneurosci.orgplos.orgeneuro.org
Research has demonstrated that in hippocampal slices from mice, running activity enhances LTP in the dentate gyrus, an effect studied in the presence of l-bicuculline (methobromide) to block inhibitory transmission. nih.gov Similarly, studies on distinct subtypes of hippocampal interneurons have utilized l-bicuculline (methobromide) to reduce inhibition and investigate NMDA receptor-dependent LTP. nih.gov The compound has also been instrumental in exploring plasticity in more complex contexts. For instance, it has been used to enhance excitatory synaptic activity to study the role of the transcription factor NF-κB in activity-dependent increases in dendritic spine density, a key component of structural plasticity. jneurosci.org In these experiments, chronic application of bicuculline mimicked a state of heightened synaptic demand, leading to an NF-κB-dependent increase in spine formation. jneurosci.org
The use of l-bicuculline (methobromide) allows researchers to dissect the molecular and cellular mechanisms underlying different forms of LTP. For example, its application was critical in demonstrating that LTP at mossy fiber synapses on CA3 interneurons can be NMDAR-independent and requires the activation of L-type Ca2+ channels. jneurosci.org
Table 1: Use of l-Bicuculline (methobromide) in Long-Term Potentiation (LTP) Studies
| Research Focus | Brain Region/Cell Type | Key Finding with l-Bicuculline (methobromide) | Reference |
| NMDAR-dependent LTP | Hippocampal CA1 nonpyramidal neurons | Application of l-bicuculline (methobromide) was used to reduce inhibition and enable the study of LTP induction. nih.gov | nih.gov |
| Experience-dependent plasticity | Mouse dentate gyrus | Used to block inhibition to reveal that running enhances the magnitude of LTP. nih.gov | nih.gov |
| NMDAR-independent LTP | Hippocampal mossy fiber to CA3 interneuron synapse | Blocking inhibition with l-bicuculline (methobromide) was necessary to show that this form of LTP requires L-type Ca2+ channel activation. jneurosci.org | jneurosci.org |
| Plasticity and gene expression | Cultured hippocampal neurons | Applied to increase excitatory activity, demonstrating that the resulting increase in dendritic spine density is dependent on the transcription factor NF-κB. jneurosci.org | jneurosci.org |
| Stress hormone effects on plasticity | Rat hippocampal CA1 | Used to block GABA-A receptors to isolate excitatory currents and study how corticosterone (B1669441) modulates synaptic plasticity. plos.org | plos.org |
Exploration of Cellular Migration and Chemotaxis
The neurotransmitter GABA plays a significant role during nervous system development, acting as a signaling molecule that can influence neuronal migration and maturation. L-Bicuculline (methobromide) has been utilized as a key pharmacological agent to investigate the role of GABA-A receptors in these developmental processes.
Studies on embryonic rat cortical neurons have shown that GABA can act as a chemotropic agent, stimulating both directed migration (chemotaxis) and random motility (chemokinesis). jneurosci.org In these experiments, l-bicuculline (methobromide) was used to determine the involvement of GABA-A receptors. It was found that bicuculline could partially reduce the migration of neurons towards low, femtomolar concentrations of GABA, but it did not affect the motility induced by higher, micromolar concentrations. jneurosci.org This suggests that while GABA-A receptors are involved in chemotactic responses to low GABA concentrations, other receptor types mediate the chemokinetic effects at higher concentrations. jneurosci.org
In a study examining the development of the paraventricular nucleus of the hypothalamus, in vivo administration of l-bicuculline (methobromide) to pregnant mice was used to decrease GABA-A receptor signaling in the embryos. nih.gov This manipulation resulted in a reduced number of cells expressing estrogen receptor-α within the developing nucleus, demonstrating that GABA-A receptor activity is critical for the proper development and cellular composition of this brain region. nih.gov
Table 2: Role of l-Bicuculline (methobromide) in Cellular Migration and Development Research
| Research Area | Cell Type / Model | Effect of l-Bicuculline (methobromide) | Implication | Reference |
| Neuronal Chemotaxis | Embryonic rat cortical neurons | Partially reduced cell migration towards low (femtomolar) concentrations of GABA. jneurosci.org | GABA-A receptors are involved in chemotaxis but not high-concentration GABA-induced chemokinesis. jneurosci.org | jneurosci.org |
| Dendritic Development | Newborn rat olfactory bulb interneurons | Increased dendritic retraction and reduced dendritic complexity. nih.gov | GABA-A receptor activation is required for stabilizing dendritic growth. nih.gov | nih.gov |
| Hypothalamic Development | Fetal mouse paraventricular nucleus | Reduced the number of estrogen receptor-α immunoreactive cells. nih.gov | GABA-A signaling is essential for the normal cellular development of the nucleus. nih.gov | nih.gov |
Research on GABA-A Receptor Subunit Function and Allosteric Modulation
L-Bicuculline (methobromide) is a cornerstone tool for probing the function and pharmacology of GABA-A receptors, which are complex ion channels assembled from a variety of subunits (e.g., α, β, γ). abmole.comwindows.net It acts as a selective, competitive antagonist at the GABA binding site located at the interface between α and β subunits. hellobio.commedchemexpress.com Its water solubility and stability make it a preferred alternative to its parent compound for many in vitro applications. tocris.comresearchgate.net
A key aspect of l-bicuculline (methobromide)'s utility is in characterizing the allosteric nature of GABA-A receptor modulation. Allosteric modulators are compounds that bind to a site distinct from the agonist binding site to alter receptor function. While bicuculline is a competitive antagonist at the GABA site, it also functions as a negative allosteric modulator, or an allosteric inhibitor, of channel opening. nih.gov Research using recombinant GABA-A receptors expressed in L929 cells demonstrated that bicuculline can block currents directly gated by other agents like the neurosteroid alphaxalone or the barbiturate (B1230296) pentobarbital. nih.gov This inhibition is not competitive at the steroid or barbiturate binding sites but is consistent with a model where bicuculline, by binding to the GABA site, induces a conformational change in the receptor that makes it less likely to open, regardless of the primary gating stimulus. nih.gov
Studies on specific GABA-A receptor subunits have also relied on l-bicuculline (methobromide). For example, to investigate the role of the β3 subunit in mediating tonic GABAergic currents in striatopallidal medium spiny neurons, researchers used l-bicuculline (methobromide) to block all GABA-A receptor-mediated currents, thereby confirming the GABAergic nature of the tonic currents being studied. nih.gov In another study using a stable cell line expressing only α1 and β1 subunits, the GABA-activated current was shown to be reversibly blocked by bicuculline, confirming the fundamental antagonist action at this specific receptor composition. umich.edu Furthermore, research into spontaneous, GABA-independent channel openings has used bicuculline to block these currents, with its effects providing insight into the allosteric mechanisms governing channel states even in the absence of an agonist. nih.gov
Table 3: l-Bicuculline (methobromide) in the Study of GABA-A Receptor Function
| Research Question | Receptor Subunits / System | Key Finding with l-Bicuculline (methobromide) | Reference |
| Allosteric Inhibition | α1β2γ2L in L929 cells | Acted as an allosteric inhibitor of channel opening, blocking currents gated by alphaxalone and pentobarbital. nih.gov | nih.gov |
| Subunit Contribution to Tonic Current | Native receptors in mouse striatal neurons (containing β3) | Blocked tonic currents, confirming their mediation by GABA-A receptors, allowing for the study of the β3 subunit's role. nih.gov | nih.gov |
| Basic Antagonist Action | α1β1 in a stable cell line | Reversibly blocked GABA-activated currents, confirming its antagonist properties on a defined receptor subtype. umich.edu | umich.edu |
| Spontaneous Channel Opening | Native receptors in solitary hippocampal neurons | Blocked tonic currents that were insensitive to another antagonist (gabazine), highlighting its properties as an effective allosteric inhibitor. nih.gov | nih.gov |
Applications of L Bicuculline Methobromide in in Vivo Animal Models
Models of Neurological Hyperexcitability and Seizures
The GABA-A receptor antagonist action of l-Bicuculline methobromide makes it a reliable convulsant agent, widely used to create animal models of epilepsy and seizures. wikipedia.org These models are fundamental for studying the pathophysiology of seizure disorders and for the preclinical assessment of potential anticonvulsant therapies.
In various rodent models, l-Bicuculline methobromide effectively induces dose-dependent seizure activity. Subcutaneous administration in mice can cause clonus-tonic convulsions. medchemexpress.com Research has established convulsant dose (CD50) values, with one study reporting a CD50 of 2.2 mg/kg for clonic seizures and 2.4 mg/kg for tonic seizures in male Swiss S mice. medchemexpress.com These chemically induced seizures can be mechanistically explored; for instance, seizures induced by a 3.2 mg/kg dose were effectively blocked by pretreatment with NMDA receptor antagonists like MK-801, CPP, and CGS 19755, indicating an interplay between GABAergic and glutamatergic systems. medchemexpress.com
The application of this compound extends to developmental studies. In infant rats, l-Bicuculline methobromide has been shown to induce both behavioral and electrographic seizures as early as the third postnatal day. nih.gov This makes it a suitable convulsant for creating epilepsy models in very immature brains, allowing for the investigation of epileptic phenomena during early neurodevelopment. nih.gov
| Animal Model | Seizure Type Observed | Key Research Finding | Source |
|---|---|---|---|
| Male Swiss S Mice | Clonic, Tonic | Induces dose-dependent clonus-tonic convulsions. The CD50 was determined to be 2.2 mg/kg for clonus and 2.4 mg/kg for tonus. | medchemexpress.com |
| Infant Rats (3-22 days old) | Tonic, Clonic, Hyperkinesis, Myoclonic Jerks | Consistently induces both behavioral and electrographic seizures from the third postnatal day, demonstrating its utility in developmental epilepsy models. | nih.gov |
| Mice | Clonic, Tonic | Used as a chemical convulsant to establish a model for evaluating the anti-convulsive effects of novel therapeutic compounds. | nih.gov |
The seizures induced by l-Bicuculline methobromide present with distinct and measurable electrophysiological and behavioral characteristics. In infant rats, the behavioral manifestations of seizures evolve with age. nih.gov On the third postnatal day, effects include hyperkinesis, repetitive forepaw treading, and tonic extension of single or multiple extremities. nih.gov By the end of the second week, these behaviors mature into more defined patterns, such as clonic forepaw movements followed by distinct tonic and clonic phases. nih.gov These behavioral events are directly correlated with electrocorticographic (ECoG) activity, allowing for a comprehensive analysis of the seizure phenotype. nih.gov
Electrophysiological studies in adult rats have examined the impact of bicuculline (B1666979) on cortical activity. Systemic administration was found to significantly increase baseline gamma power in a dose-dependent manner. plos.org Furthermore, it markedly reduced auditory steady-state responses (ASSRs), a measure of neural circuit integrity, with changes in event-related spectral perturbations (ERSPs) corresponding to the drug's concentration in the brain. plos.org These findings demonstrate how blocking GABA-A receptors disrupts synchronous neural activity in the cortex. plos.org
| Animal Model | Behavioral Correlates | Electrophysiological Correlates | Source |
|---|---|---|---|
| Infant Rats | Age-dependent progression: Hyperkinesis and tonic extension in early life; later developing into clonic forepaw movements followed by tonic-clonic phases and 'swimming' movements. | ECoG recordings show seizure activity corresponding directly to the observed behavioral phenomena. | nih.gov |
| Free-Moving Adult Rats | Induction of convulsions at higher brain concentrations. | Dose-dependent increase in baseline gamma power and a significant reduction in auditory steady-state response (ASSR) signals. | plos.org |
| Rats (Mesencephalic Locomotor Region) | Induction of leg movements. | Activation of extensive areas of the dorsal midbrain and tegmentum. | nih.gov |
Investigation of Neuronal Circuit Function and Disinhibition
By removing the primary source of inhibition in the central nervous system, l-Bicuculline methobromide allows researchers to study the function of excitatory circuits in isolation and to understand the role of inhibition in shaping neuronal network dynamics.
In the spinal cord, GABAergic inhibition is crucial for modulating sensory feedback and coordinating motor output. nih.govresearchgate.net l-Bicuculline methobromide has been instrumental in demonstrating the role of GABA as an antagonist of synaptic inhibition in this region. nih.gov Early studies in feline models established that bicuculline affects the function of motor neurons and synaptic transmission. nih.gov By blocking GABA-A receptors on spinal neurons, it alters motor reflexes and the central processing of sensory information, providing insights into how spinal circuits control movement. nih.govnih.gov The balance between excitation and inhibition mediated by spinal interneurons is critical for precise motor control, and disrupting this balance with bicuculline can lead to aberrant motor patterns. columbia.edu
In cortical and subcortical structures, l-Bicuculline methobromide is frequently used to disinhibit local circuits and study excitatory neurotransmission. For example, in brain slice preparations of the mouse prelimbic cortex, it is used to block GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), which allows for the isolation and study of glutamate (B1630785) receptor-mediated excitatory postsynaptic currents (EPSCs). hellobio.com This technique is fundamental for mapping the connectivity and function of excitatory networks in regions like the prefrontal cortex. hellobio.com The compound's antagonism of GABA responses has been confirmed in cultured cortical neurons. nih.gov At a network level, blocking GABAergic inhibition alters large-scale cortical dynamics, such as the slow oscillations characteristic of certain brain states, thereby providing a model to study how the excitation-inhibition balance governs network behavior. nih.gov
GABAergic signaling within the central nervous system plays a significant role in regulating the autonomic nervous system. The use of l-Bicuculline methobromide has helped to elucidate these control mechanisms. In feline models, blocking forebrain GABA receptors by injecting bicuculline into the lateral ventricle led to increased gastric motility and an inhibition of vagal bradycardia, demonstrating that a GABAergic mechanism in the forebrain is important for controlling vagal outflow to the heart and stomach. nih.gov
Further studies have linked GABA-A receptor function to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, a core component of the stress response system. In neonatal chicks, l-Bicuculline methobromide was shown to block the anxiogenic-like behavior and the associated increase in plasma ACTH and corticosterone (B1669441) levels induced by the peptide ghrelin. conicet.gov.ar This finding suggests a complex functional interaction between ghrelin, the HPA axis, and GABA-A receptors, where blocking GABAergic inhibition can prevent the activation of the HPA axis by an anxiogenic stimulus. conicet.gov.ar
| Animal Model | Area of Investigation | Key Research Finding | Source |
|---|---|---|---|
| Cats | Forebrain control of vagal outflow | Blockade of forebrain GABA receptors increased gastric motility and inhibited baroreceptor-induced vagal bradycardia. | nih.gov |
| Neonatal Chicks | Hypothalamic-Pituitary-Adrenal (HPA) Axis | Blocked the increase in plasma ACTH and corticosterone induced by an anxiogenic dose of ghrelin, indicating GABA-A receptor involvement in HPA axis activation. | conicet.gov.ar |
| Rats | Spinal control of cardiovascular function | Spinal administration transiently elevated blood pressure and produced a lasting tachycardia, providing evidence for the role of spinal GABA receptors in cardiovascular regulation. | nih.gov |
Research on Sensory Processing and Pain Pathways (e.g., Spinal Dorsal Horn)tocris.com
l-Bicuculline methobromide, as a selective GABA-A receptor antagonist, has been instrumental in elucidating the role of GABAergic inhibition in sensory and pain processing within the spinal dorsal horn. In vivo animal models have demonstrated that the blockade of GABA-A receptors by bicuculline can induce a state of hypersensitivity, providing insights into the mechanisms of pathological pain conditions such as allodynia and hyperalgesia.
In a study utilizing alpha-chloralose anesthetized cats, the focal application of bicuculline to the spinal dorsal horn resulted in a significant increase in the evoked activity of nociceptive neurons. nih.govnih.gov The most pronounced effect was observed in the response to hair deflection, followed by both low and high threshold tonic mechanical stimulation. nih.govnih.gov Furthermore, a subset of neurons exhibited heightened background discharge and an extended afterdischarge in response to noxious mechanical stimuli. nih.govnih.gov These findings underscore the critical role of tonic GABAergic inhibition in modulating the responsiveness of dorsal horn neurons to sensory inputs. nih.govnih.gov
Subsequent investigations in rodent models have further clarified the consequences of GABAergic disinhibition. Intrathecal administration of bicuculline in naive mice has been shown to elicit mechanical allodynia, a condition where non-painful stimuli are perceived as painful. nih.gov This behavioral outcome is correlated with an enhancement of N-methyl-D-aspartate (NMDA) receptor function. nih.gov Biochemical analyses revealed that while bicuculline did not alter the total expression of NMDA receptor subunits, it promoted the phosphorylation of the NR1 subunit at Serine 897 via a cAMP-dependent protein kinase (PKA) pathway. nih.gov This phosphorylation event facilitates the synaptic incorporation of NMDA receptors, thereby amplifying excitatory signaling in the spinal dorsal horn. nih.gov
The interplay between GABAergic disinhibition and microglial activation in the development of nociplastic pain has also been explored. nih.gov In male mice, spinal GABAergic disinhibition induced by bicuculline was found to be a critical factor for the transition from acute to chronic pain states, a process mediated by spinal microglia. nih.gov
The following table summarizes key findings from in vivo studies on the effects of bicuculline in the spinal dorsal horn:
| Animal Model | Site of Administration | Key Findings |
| Anesthetized Cat | Spinal Dorsal Horn | Increased evoked activity of nociceptive neurons to mechanical stimuli. nih.govnih.gov |
| Naive Mice | Intrathecal | Induction of mechanical allodynia. nih.gov |
| Naive Mice | Intrathecal | Enhanced NMDA receptor function through PKA-mediated phosphorylation of the NR1 subunit. nih.gov |
| Male Mice | Intrathecal | Facilitation of the transition to a nociplastic pain state through microglial activation. nih.gov |
Studies on Neuroendocrine Regulation (e.g., Hypothalamic-Pituitary-Adrenal Axis)nih.govconicet.gov.ar
The role of l-Bicuculline and its salts in modulating the neuroendocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, has been investigated in animal models. The HPA axis is a crucial stress response system, and its regulation by neurotransmitters, including GABA, is of significant interest.
A study in neonatal chicks demonstrated that the anxiogenic-like effects and HPA axis activation induced by the hormone ghrelin are mediated by GABA-A receptors. nih.gov In this model, the administration of ghrelin led to an increase in plasma levels of both adrenocorticotropic hormone (ACTH) and corticosterone, key hormones of the HPA axis. nih.gov Pre-treatment with intraperitoneal bicuculline methiodide, a salt of bicuculline, effectively blocked both the anxiogenic behaviors and the ghrelin-induced surge in ACTH and corticosterone. nih.gov This suggests that GABAergic pathways play an inhibitory role in the ghrelin-mediated activation of the HPA axis under stressful conditions. nih.gov
While this study utilized the methiodide salt of bicuculline, it provides strong evidence for the involvement of GABA-A receptors in the regulation of the HPA axis. The findings imply that a reduction in GABAergic tone can lead to a heightened stress response, as evidenced by the increased release of HPA axis hormones.
The table below outlines the significant findings from the study on the effects of bicuculline methiodide on the HPA axis:
| Animal Model | Treatment | Measured Parameters | Key Findings |
| Neonatal Chicks | Ghrelin | Plasma ACTH, Plasma Corticosterone | Increased levels of both hormones. nih.gov |
| Neonatal Chicks | Ghrelin + Bicuculline Methiodide | Plasma ACTH, Plasma Corticosterone | Blockade of the ghrelin-induced increase in both hormones. nih.gov |
Methodological Considerations and Comparative Pharmacology of L Bicuculline Methobromide
Challenges in Attributing Observed Effects Solely to GABA-A Receptor Blockade
While l-Bicuculline (methobromide) is a valuable tool for investigating GABAergic systems, a significant challenge in its use is the difficulty of attributing all observed physiological effects exclusively to the blockade of GABA-A receptors. nih.govhellobio.com Research has revealed that l-Bicuculline (methobromide) and other quaternary salts of bicuculline (B1666979) possess significant pharmacological actions on targets other than GABA-A receptors. nih.govrndsystems.com These non-GABAergic actions complicate the interpretation of experimental data, requiring careful consideration and control experiments.
One of the most well-documented off-target effects of bicuculline quaternary salts is the blockade of small-conductance calcium-activated potassium channels (SK channels). nih.govmedchemexpress.com These channels are crucial for regulating neuronal excitability and firing patterns. Inhibition of SK channels can independently lead to increased neuronal firing, an effect that could be mistakenly attributed solely to the disinhibition resulting from GABA-A receptor antagonism.
Furthermore, l-Bicuculline (methobromide) has been shown to interact with nicotinic acetylcholine (B1216132) receptors and to inhibit acetylcholinesterase. nih.govhellobio.com The structural similarities between nicotinic and GABA-A receptors may underlie this cross-reactivity. nih.gov These actions can modulate cholinergic signaling, adding another layer of complexity to the pharmacological profile of the compound. Therefore, when using l-Bicuculline (methobromide), it is imperative for researchers to acknowledge these potential confounding factors and, where possible, employ additional pharmacological tools to isolate the specific effects of GABA-A receptor blockade. nih.gov
Comparison with Other Quaternary Salts of Bicuculline (Methiodide, Methochloride)
l-Bicuculline (methobromide) belongs to a group of quaternary ammonium (B1175870) salts of bicuculline, which also includes the methiodide and methochloride versions. While they share the core function of antagonizing GABA-A receptors, they exhibit differences in their physicochemical properties and pharmacological profiles. nih.gov
A primary advantage of the quaternary salts over the parent compound, (+)-bicuculline, is their significantly improved water solubility and chemical stability, especially at physiological pH. nih.govplos.orgplos.org (+)-Bicuculline itself is unstable in aqueous solutions and can convert to the inactive compound bicucine. nih.gov The quaternary salts, including l-Bicuculline (methobromide), are much more stable, making them easier to use in experimental settings. nih.govrndsystems.com However, there are variations in the degree of water solubility among the different salts.
| Compound | Molecular Weight (g/mol) | Maximum Water Solubility (mM) | Source |
|---|---|---|---|
| l-Bicuculline (methobromide) | 462.3 | 50 | rndsystems.com |
| l-Bicuculline (methiodide) | 509.3 | 20 | hellobio.com |
| l-Bicuculline (methochloride) | 417.85 | 100 |
As indicated in the table, l-Bicuculline (methochloride) demonstrates the highest water solubility, followed by the methobromide and then the methiodide salt. These differences can be a critical factor in selecting the appropriate agent for a specific experimental design, particularly when preparing concentrated stock solutions.
The quaternary salts of bicuculline are generally considered less selective than bicuculline itself. nih.gov They all have been reported to exhibit non-GABAergic actions, including the blockade of calcium-activated potassium channels. medchemexpress.com Additionally, activity at nicotinic acetylcholine receptors and inhibition of acetylcholinesterase have been noted. nih.govhellobio.com
While these off-target effects are recognized for the class of quaternary salts, the existing literature often discusses these actions collectively. nih.govhellobio.com There is limited detailed research directly comparing the potency and specificity of l-Bicuculline (methobromide) versus the methiodide and methochloride salts at these various non-GABAergic targets. However, it is crucial for researchers to be aware that these compounds are pharmacologically distinct from the parent bicuculline and that their use requires caution due to these less selective interactions. nih.gov The choice between the salts may therefore depend on the specific non-GABAergic channels or receptors present in the experimental preparation and the potential for confounding interactions.
A defining characteristic of quaternary ammonium salts, including l-Bicuculline (methobromide) and its counterparts, is their limited ability to cross the blood-brain barrier (BBB). nih.govplos.orgplos.orgnih.gov The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. nih.govnih.gov
The quaternary nitrogen atom in l-Bicuculline (methobromide) carries a permanent positive charge. This charge significantly increases the polarity and hydrophilicity of the molecule, making it very difficult for it to passively diffuse across the lipid-rich membranes of the BBB endothelial cells. nih.govnih.gov Consequently, when administered systemically (e.g., intravenously or intraperitoneally), these compounds are largely excluded from the brain. plos.orgplos.org This property is a critical methodological consideration for in vivo studies. If the intended target is within the central nervous system, systemic administration of l-Bicuculline (methobromide) is generally ineffective. plos.org To study its effects on the brain, direct administration via intracerebroventricular or intracisternal injection is required. plos.org Conversely, this limited BBB permeability can be advantageous in studies aiming to isolate the peripheral effects of GABA-A receptor blockade from central effects.
Strategic Use in Conjunction with Other Pharmacological Agents
The primary utility of l-Bicuculline (methobromide) in many experimental paradigms is to pharmacologically isolate and study other neurotransmitter systems by removing the influence of fast synaptic inhibition mediated by GABA-A receptors. hellobio.comhellobio.comwikipedia.org By blocking the tonic and phasic inhibitory currents produced by GABA, researchers can uncover the activity of excitatory systems or other modulatory pathways.
A common application is the study of glutamatergic neurotransmission. wikipedia.org In brain slice electrophysiology, for example, l-Bicuculline (methobromide) is frequently included in the recording solution to block GABA-A receptors, thereby allowing for the isolated measurement of excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors. hellobio.com This approach is often combined with antagonists for other receptors to further dissect synaptic function. For instance, studying NMDA receptor function might involve the co-application of l-Bicuculline (methobromide) and an AMPA receptor antagonist.
Similarly, l-Bicuculline (methobromide) can be used with agents that modulate other inhibitory systems. For example, to study the specific contribution of GABA-B receptors, an experiment might involve blocking GABA-A receptors with l-Bicuculline (methobromide) while stimulating or blocking GABA-B receptors with specific agonists or antagonists, such as CGP 55845. hellobio.com This strategic combination of pharmacological agents allows for a detailed dissection of complex neural circuits and the specific roles of different receptor subtypes in synaptic transmission and plasticity.
Future Directions and Emerging Research Avenues for L Bicuculline Methobromide
Deeper Elucidation of Non-GABAergic Mechanisms and Their Physiological Relevance
A significant avenue for future research lies in the comprehensive characterization of l-Bicuculline (methobromide)'s "off-target" or non-GABAergic effects. Although primarily used to block GABA-A receptors, it and its related quaternary salts are known to interact with several other ion channels and receptors. nih.gov Understanding these secondary mechanisms is crucial for interpreting experimental results accurately and for potentially uncovering new therapeutic applications.
Key non-GABAergic targets that warrant deeper investigation include:
Small-Conductance Calcium-Activated Potassium (SK) Channels: l-Bicuculline and its derivatives can block SK channels, which are critical for generating the afterhyperpolarization (AHP) that follows an action potential in many neurons. medchemexpress.comnih.govmedchemexpress.com This blockade can influence neuronal firing patterns, and a more profound understanding of this interaction is needed. Research has shown that bicuculline (B1666979) methiodide, a related salt, reversibly blocks a steady, apamin-sensitive, Ca2+-dependent K+ current. nih.gov This action on SK channels appears to be independent of its effects on GABA-A receptors.
Glycine (B1666218) Receptors (GlyRs): Studies have revealed that bicuculline can act as an antagonist at glycine receptors, particularly those containing the alpha-2 (α2) subunit. nih.gov In heteromeric glycine receptors, the inclusion of a beta (β) subunit increases bicuculline's potency, making it a relatively poor discriminator between GABA-A and glycine receptors. nih.gov This is physiologically relevant in regions of the central nervous system where glycinergic inhibition is prominent, such as the spinal cord and retina. nih.govmdpi.com
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The structural similarities between GABA-A receptors and nAChRs, both part of the Cys-loop ligand-gated ion channel superfamily, lead to some pharmacological crossover. nih.gov Bicuculline has been shown to antagonize nAChRs, which could influence cholinergic signaling in various experimental paradigms. hellobio.com
Acetylcholinesterase: Some studies have reported that bicuculline and its analogs can potently inhibit acetylcholinesterase, the enzyme responsible for breaking down acetylcholine. nih.govhellobio.comnih.gov While the concentrations required for this effect may be higher than those used for GABA-A receptor antagonism, it remains a potential confounding factor in certain experimental designs.
| Non-GABAergic Target | Observed Effect of l-Bicuculline (or related salts) | Potential Physiological Relevance | Citations |
| SK Channels | Blockade of channel activity | Modulation of neuronal afterhyperpolarization and firing patterns | medchemexpress.comnih.govmedchemexpress.com |
| Glycine Receptors | Antagonism, particularly at α2-containing subtypes | Alteration of inhibitory neurotransmission in the spinal cord and retina | nih.govnih.gov |
| Nicotinic Acetylcholine Receptors | Antagonism | Interference with cholinergic signaling pathways | nih.govhellobio.com |
| Acetylcholinesterase | Inhibition of enzyme activity | Alteration of acetylcholine metabolism | nih.govhellobio.comnih.gov |
Future research should focus on quantifying the potency and efficacy of l-Bicuculline (methobromide) at these non-GABAergic targets under physiological conditions. This will enable researchers to design more precise experiments and to better interpret data from studies where complex neural circuits are being investigated.
Development of Advanced In Vitro and In Vivo Models Utilizing l-Bicuculline (Methobromide)
The utility of l-Bicuculline (methobromide) as a research tool can be significantly enhanced by its application in advanced biological models that more accurately replicate human physiology and disease states.
Advanced In Vitro Models:
Traditional research often relies on 2D cell cultures or acute brain slices. wikipedia.orgresearchgate.net While informative, these models lack the complex 3D architecture and long-term viability of native tissue. The future lies in leveraging l-Bicuculline (methobromide) in more sophisticated platforms:
Brain Organoids and Microphysiological Systems (MPS): Human induced pluripotent stem cells (iPSCs) can be used to generate brain organoids and "brain-on-a-chip" systems that recapitulate aspects of human brain development and network activity. nih.govnih.gov These models provide a powerful platform for studying neurological disorders. l-Bicuculline (methobromide) can be used in these systems to induce epileptiform activity, allowing for the study of seizure mechanisms in a human-derived model and for the screening of potential anticonvulsant therapies. nih.govnih.govmdpi.com Recent studies have already demonstrated that human neural organoids respond electrically to bicuculline, leading to increased network activity. nih.gov
Organotypic Slice Cultures: These cultures maintain the 3D structure of brain tissue for weeks in vitro, allowing for the study of long-term changes in neural circuits. researchgate.net Using l-Bicuculline (methobromide) in these models can help elucidate the chronic effects of GABAergic disinhibition and the homeostatic mechanisms that emerge in response.
Advanced In Vivo Models:
While l-Bicuculline (methobromide) itself does not readily cross the blood-brain barrier (BBB), its charged nature can be exploited in novel in vivo models. A key example is the BBB-epileptogen model of focal epilepsy . nih.gov In this model, a localized lesion is created to open the BBB in a specific brain region. Subsequent systemic administration of bicuculline methiodide, which is normally excluded from the brain, leads to a highly localized epileptiform discharge only in the area of the compromised BBB. nih.gov This creates a precise and controllable model of focal epilepsy, which is invaluable for studying seizure initiation and propagation.
| Model Type | Description | Application of l-Bicuculline (Methobromide) | Advantages over Traditional Models |
| Brain Organoids / MPS | 3D neural cultures derived from human stem cells that self-assemble into brain-like structures. nih.gov | Inducing epileptiform activity to model seizures and screen antiepileptic drugs. nih.gov | Human-specific genetics; long-term culture; complex 3D cytoarchitecture. |
| Organotypic Slice Cultures | Brain tissue slices maintained in culture for extended periods, preserving local circuitry. researchgate.net | Studying chronic effects of GABAergic disinhibition and network plasticity. | Maintained 3D tissue structure; viable for weeks. |
| BBB-Epileptogen Model | In vivo model where a focal BBB lesion allows a systemically administered, BBB-impermeant convulsant to enter a specific brain area. | Inducing highly localized, focal seizures for studying epilepsy mechanisms. nih.gov | High degree of spatial and temporal control over seizure induction. |
Exploring Novel Research Applications Beyond Traditional Neuroscience
The expression of GABA-A receptors is not confined to the central nervous system. These receptors are found on various peripheral cells, including those in the respiratory and immune systems, opening up novel avenues for research using l-Bicuculline (methobromide).
Respiratory System:
GABAergic signaling plays a significant role in the central control of respiration. nih.govnih.gov l-Bicuculline (methobromide) can be used as a tool to dissect the function of GABA-A receptors in medullary respiratory neurons that control breathing patterns. nih.gov Beyond central control, GABA-A receptors are expressed on airway smooth muscle and inflammatory cells. acs.org Research in murine models suggests that GABA-A receptor agonists can relax constricted airways, while one study has shown that bicuculline can inhibit airway remodeling in a chronic asthma model. hellobio.com Furthermore, studies on lethal murine coronavirus infections found that GABA-A receptor agonists reduced pneumonitis and death, suggesting a role for this system in lung inflammation and pathology. mdpi.com l-Bicuculline (methobromide) could, therefore, be a critical tool for investigating the role of GABAergic signaling in respiratory diseases like asthma and viral-induced lung injury.
Immunology:
GABA-A receptors have been identified on various immune cells. mdpi.com The activation of these receptors can modulate immune responses. The therapeutic effects of GABA-A agonists in a model of viral pneumonitis were linked to their action on these receptors. mdpi.com As a selective antagonist, l-Bicuculline (methobromide) could be employed to block these receptors and thereby elucidate the specific role of GABAergic signaling in immune cell function, inflammation, and host defense.
Refinement of Pharmacological Tools Based on l-Bicuculline's Actions
Despite its utility, l-Bicuculline (methobromide) has limitations, including its lack of specificity and its action as a competitive antagonist only. nih.govnih.gov These limitations create an opportunity for the development of a new generation of pharmacological tools based on the bicuculline scaffold.
Future directions in this area include:
Developing Subtype-Selective Ligands: The GABA-A receptor family is highly diverse, with numerous subunit combinations that confer distinct pharmacological properties. There is a significant need for antagonists that are selective for specific GABA-A receptor subtypes. By systematically modifying the bicuculline structure, it may be possible to create derivatives with higher affinity for certain subunit compositions, allowing for more precise dissection of neural circuits.
Creating Novel Allosteric Modulators: Research has already led to the synthesis of bicuculline analogs that, instead of acting as competitive antagonists, function as positive allosteric modulators of GABA-A receptors, some of which act via the benzodiazepine (B76468) binding site. nih.govresearchgate.net Some of these novel compounds display selectivity for specific receptor subtypes, such as those containing α6 subunits, which are not targeted by benzodiazepines. nih.gov This opens the door to creating a diverse toolkit of positive and negative modulators based on the bicuculline structure.
Improving Pharmacokinetic Properties: While the methobromide salt improves water solubility, further chemical modifications could enhance stability and create probes suitable for a wider range of experimental conditions, potentially even for in vivo use with targeted delivery systems.
Leveraging Non-GABAergic Actions: The affinity of bicuculline for nAChRs has led to the suggestion that it could serve as a lead compound for designing new anticholinergic drugs. nih.gov A focused medicinal chemistry effort could refine the structure to enhance affinity for nAChRs while reducing activity at GABA-A receptors, creating a novel class of pharmacological agents.
| Limitation of l-Bicuculline (Methobromide) | Goal for Refinement | Potential Research Impact |
| Lack of GABA-A receptor subtype selectivity | Develop derivatives with high affinity for specific α, β, or γ subunit combinations. | More precise mapping of neural circuit functions mediated by distinct GABA-A receptor subtypes. |
| Limited to competitive antagonism | Synthesize analogs that act as positive or negative allosteric modulators. nih.govresearchgate.net | Creation of tools to study receptor modulation rather than simple blockade. |
| Off-target effects (e.g., on SK channels, GlyRs) | Increase selectivity for the GABA-A receptor over other ion channels. | Reduced ambiguity in experimental results; cleaner pharmacological profiles. |
| Chemical instability of the parent compound | Create more stable analogs that resist hydrolysis at the lactone moiety. nih.gov | More reliable and reproducible experimental outcomes, especially in long-term studies. |
By pursuing these future directions, the scientific community can build upon the foundational knowledge gained from l-Bicuculline (methobromide) to develop more sophisticated tools and uncover new insights into physiology and disease.
Q & A
Basic Research Questions
Q. What is the mechanism of action of l-Bicuculline (methobromide) as a GABA_A receptor antagonist, and how can its potency be quantified in electrophysiological studies?
- Methodological Answer : Use Schild analysis to determine potency (e.g., pA2 values) by plotting log dose-response curves of GABA agonists (e.g., isoguvacine) in the presence of increasing antagonist concentrations. Quantify EC50 shifts to calculate competitive antagonism efficacy. Electrophysiological recordings in hippocampal slices can validate synaptic inhibition block .
Q. How should researchers design experiments to ensure reproducible results when testing l-Bicuculline (methobromide)'s effects on synaptic vs. extrasynaptic receptors?
- Methodological Answer : Standardize slice preparation protocols (e.g., temperature, oxygenation) and include internal controls (e.g., baseline agonist responses). Replicate experiments across multiple slices and animals. Detailed methods (e.g., drug concentrations, perfusion rates) must be documented in supplementary materials for reproducibility .
Q. What analytical methods are recommended to confirm the purity and structural identity of newly synthesized l-Bicuculline (methobromide) derivatives?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation. For novel derivatives, provide full spectral data in supplementary files .
Q. What are the critical considerations for selecting appropriate animal models when studying the in vivo effects of l-Bicuculline (methobromide)?
- Methodological Answer : Prioritize species with conserved GABA_A receptor subtypes (e.g., guinea pig ileum or rat hippocampus). Consider blood-brain barrier penetration: quaternary salts (e.g., methobromide) have limited CNS access, making peripheral models more suitable. Validate receptor expression via immunohistochemistry .
Q. How can researchers differentiate between competitive and non-competitive antagonism when assessing l-Bicuculline (methobromide) in receptor binding assays?
- Methodological Answer : Perform Schild plot analysis: a linear plot with slope = 1 indicates competitive antagonism. Non-competitive mechanisms show reduced maximal agonist response without parallel EC50 shifts. Use radioligand displacement assays to confirm direct receptor binding .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on l-Bicuculline (methobromide)'s potency at synaptic vs. extrasynaptic GABA_A receptors across different brain regions?
- Methodological Answer : Conduct regional specificity studies using receptor subunit-specific knockout models. Compare antagonist efficacy in thalamic (extrasynaptic α4βδ receptors) vs. hippocampal (synaptic α1β2γ2) slices. Control for experimental variables (e.g., recording techniques, agonist selection) via meta-analysis .
Q. What strategies are effective for synthesizing l-Bicuculline (methobromide) analogs with enhanced receptor subtype selectivity while minimizing off-target effects?
- Methodological Answer : Modify the ester group (e.g., diphenylacetyl vs. diphenylcarbamyl) to alter receptor affinity. Tertiary amines (e.g., 4-hydroxy-but-2-ynylamines) show higher selectivity over quaternary salts. Use molecular docking simulations to predict binding interactions with M1/M3 muscarinic vs. GABA_A receptors .
Q. What statistical approaches are optimal for analyzing dose-response relationships of l-Bicuculline (methobromide) in studies with small sample sizes?
- Methodological Answer : Apply Bayesian hierarchical models to pool data across experiments while accounting for variability. Bootstrap resampling (1,000+ iterations) can estimate confidence intervals for EC50 values. Report effect sizes with 95% credible intervals .
Q. How should researchers address potential confounding variables when investigating l-Bicuculline (methobromide)'s effects in complex neural circuits?
- Methodological Answer : Combine optogenetic silencing of specific pathways with antagonist application to isolate target receptors. Use computational modeling (e.g., NEURON software) to simulate network-level effects. Control for temperature and ion concentration fluctuations in vitro .
Q. What methodologies enable the integration of l-Bicuculline (methobromide) pharmacokinetic data with pharmacodynamic models to predict in vivo efficacy?
- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models incorporating tissue permeability (logP) and plasma protein binding. Pair with ex vivo receptor occupancy assays to correlate plasma concentrations with GABA_A blockade. Validate predictions via microdialysis in awake, behaving animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
